molecular formula C18H19FN2O2 B4236256 N-BUTYL-2-(3-FLUOROBENZAMIDO)BENZAMIDE

N-BUTYL-2-(3-FLUOROBENZAMIDO)BENZAMIDE

Cat. No.: B4236256
M. Wt: 314.4 g/mol
InChI Key: APAQDGVRVSJIJS-UHFFFAOYSA-N
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Description

N-Butyl-2-(3-fluorobenzamido)benzamide is a benzamide derivative characterized by a 3-fluorobenzamido substituent at the 2-position of the benzamide core and an N-butyl group. The fluorine atom at the 3-position of the benzamido group introduces electron-withdrawing effects, which may influence binding affinity and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

N-butyl-2-[(3-fluorobenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c1-2-3-11-20-18(23)15-9-4-5-10-16(15)21-17(22)13-7-6-8-14(19)12-13/h4-10,12H,2-3,11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAQDGVRVSJIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-2-(3-FLUOROBENZAMIDO)BENZAMIDE typically involves the condensation of 3-fluorobenzoic acid with N-butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to improved efficiency and consistency in product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production .

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-2-(3-FLUOROBENZAMIDO)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-BUTYL-2-(3-FLUOROBENZAMIDO)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-BUTYL-2-(3-FLUOROBENZAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to various biochemical effects. The fluorobenzoyl group plays a crucial role in enhancing the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

Structural Analogues and PCAF HAT Inhibitory Activity

The inhibitory activity of benzamide derivatives against PCAF HAT has been extensively studied. Key findings from the Molecules (2012) study highlight the role of substituents on activity (Table 1) :

Table 1: PCAF HAT Inhibitory Activity of Selected Benzamide Analogs
Compound ID 1-Position Substituent 2-Position Substituent Inhibition (%) at 100 µM
Anacardic Acid (AA) - Salicylic acid derivative 68
Compound 8 4-Carboxyphenyl Hexanoylamino 67
Compound 9 3-Carboxyphenyl Hexanoylamino 71
Compound 17 3-Carboxyphenyl Tetradecanoylamino 79
Anthranilic Acid - - 34

Key Observations:

  • Substituent Effects: The 2-acylamino group is critical for activity, as anthranilic acid (lacking this group) shows low inhibition (34%).
  • Fluorine vs. Carboxy Groups : The 3-fluorobenzamido group in the target compound differs from carboxyphenyl groups in analogs like compounds 8–7. Fluorine’s electronegativity may improve membrane permeability compared to hydrophilic carboxy groups, though this requires experimental validation.

Comparison with Other Benzamide Derivatives

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This compound features an N,O-bidentate directing group, synthesized for metal-catalyzed C–H functionalization. Unlike N-butyl-2-(3-fluorobenzamido)benzamide, its 3-methylbenzamide core lacks fluorination or extended acyl chains, reflecting divergent applications (synthetic chemistry vs. biological inhibition) .

5-Amino-N-butyl-2-[(3-methyl-2-butenyl)oxy]benzamide (CAS 400039-30-7)
  • Structure : Contains a butyl group and a prenyloxy substituent (C16H24N2O2).
  • Comparison: While both compounds share an N-butyl group, the target compound’s 3-fluorobenzamido group contrasts with the prenyloxy substituent here. No activity data is available for this analog, limiting functional comparison .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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